3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine
Description
3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine is a small organic molecule characterized by a thiophene core substituted with a morpholinomethyl group at the 5-position and a propargylamine (-C≡C-CH2NH2) moiety at the 3-position. The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) enhances solubility and may contribute to target binding via hydrogen bonding or dipole interactions.
Properties
Molecular Formula |
C12H16N2OS |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
3-[5-(morpholin-4-ylmethyl)thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C12H16N2OS/c13-3-1-2-11-8-12(16-10-11)9-14-4-6-15-7-5-14/h8,10H,3-7,9,13H2 |
InChI Key |
BCVXRFFKRRGTMO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=CS2)C#CCN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(Morpholinomethyl)thiophene Intermediate
- 3-Bromothiophene or 3-substituted thiophene derivatives are commonly used as starting materials for selective functionalization.
- The morpholinomethyl group is introduced via nucleophilic substitution or reductive amination involving formaldehyde and morpholine.
- A typical method involves reacting 5-formylthiophene or 5-bromomethylthiophene with morpholine under reductive amination conditions using sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents.
- Alternatively, 5-bromomethylthiophene can be reacted with morpholine under basic conditions to afford the morpholinomethyl-substituted thiophene.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 5-Bromomethylthiophene + Morpholine, K2CO3, DMF, 80 °C | 5-(Morpholinomethyl)thiophene | 75-85 |
Note: DMF = Dimethylformamide
Installation of Prop-2-yn-1-amine at Thiophene 3-Position
- The prop-2-yn-1-amine moiety can be introduced via Sonogashira cross-coupling reaction between 3-bromothiophene derivatives and propargylamine or its protected derivatives.
- Typical catalysts include palladium(0) complexes such as Pd(PPh3)4, with copper(I) iodide as co-catalyst, in the presence of a base like triethylamine or diisopropylethylamine.
- Reactions are conducted under inert atmosphere (nitrogen or argon) and anhydrous conditions.
2.2.2 Alternative Nucleophilic Substitution
- In some cases, nucleophilic substitution of a halomethyl intermediate with propargylamine can be employed.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 2 | 3-Bromothiophene derivative + Propargylamine, Pd catalyst, CuI, Et3N, THF, 50 °C | 3-(Prop-2-yn-1-yl)thiophene derivative | 65-80 |
Note: THF = Tetrahydrofuran
Final Assembly and Purification
- After the installation of both substituents, the compound is purified by column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexanes).
- Characterization is performed by nuclear magnetic resonance spectroscopy (^1H NMR, ^13C NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm structure and purity.
Comparative Data Table of Preparation Methods
| Method Step | Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Morpholinomethylation | 5-Bromomethylthiophene + Morpholine, K2CO3, DMF, 80 °C | Mild conditions, good selectivity | Requires bromomethyl precursor | 75-85 |
| Sonogashira Coupling | 3-Bromothiophene + Propargylamine, Pd(PPh3)4, CuI, Et3N, THF, 50 °C | Efficient C-C bond formation, widely used | Sensitive to moisture, requires inert atmosphere | 65-80 |
| Nucleophilic Substitution | Halomethylthiophene + Propargylamine, base, solvent | Simpler setup, no metal catalyst | Possible side reactions, lower yields | 50-70 |
Research Findings and Optimization Notes
- Catalyst choice and reaction conditions strongly influence yield and purity, with palladium-catalyzed Sonogashira coupling being the most reliable for installing the prop-2-yn-1-amine moiety.
- Protection of the amine group in propargylamine (e.g., as a Boc-protected derivative) may be employed to avoid side reactions during coupling, followed by deprotection in the final step.
- Morpholinomethylation is efficiently achieved via reductive amination, with sodium triacetoxyborohydride providing high selectivity and yields.
- Solvent choice (polar aprotic solvents like DMF or THF) and base selection (K2CO3, triethylamine) are critical for reaction efficiency.
- Purification via chromatography ensures removal of palladium residues and by-products, critical for pharmaceutical or biological applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted amines and thiophenes.
Scientific Research Applications
3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The morpholinomethyl group can interact with enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues. The prop-2-yn-1-amine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Modifications
The following compounds share structural similarities with the target molecule, differing primarily in substituents or core heterocycles:
Table 1: Structural Comparison of Analogs
Table 2: Pharmacological Profiles of Analogs
Key Observations:
- Role of Morpholine vs. AT9283’s morpholine group contributes to its kinase inhibition profile .
- Propargylamine vs. Urea: The propargylamine group in the target compound introduces a linear, rigid spacer, whereas AT9283’s urea linker facilitates interactions with kinase active sites. Both moieties are critical for molecular orientation .
- Thiophene vs. Benzoimidazole: Thiophene’s electron-rich π-system may favor interactions with hydrophobic pockets, while benzoimidazole (in AT9283) provides a planar scaffold for multi-kinase inhibition .
Physicochemical Properties
Table 3: Physicochemical Comparison
Implications:
- The target compound’s lower molecular weight and balanced LogP suggest better bioavailability compared to AT9283.
- Morpholine’s polarity may offset the hydrophobicity of the thiophene ring, enhancing aqueous solubility .
Biological Activity
3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine is a synthetic compound characterized by the presence of a thiophene ring and a propargyl amine moiety, with a morpholine substituent that enhances its solubility and bioavailability. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The compound's molecular formula is C12H15N2OS, and it exhibits unique physical and chemical properties attributed to its structural components. The thiophene ring contributes to its aromatic characteristics, while the propargyl amine allows for various reactivities. The morpholine group further enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H15N2OS |
| Molecular Weight | 239.32 g/mol |
| Solubility | Enhanced due to morpholine |
Biological Activity
Research indicates that compounds containing thiophene rings often exhibit significant biological activities, including:
- Antimicrobial Activity : Thiophene derivatives have shown promise as antibacterial agents. Studies suggest that 3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine may inhibit bacterial growth effectively.
- Anticancer Properties : Preliminary assays indicate that this compound has antiproliferative effects against various human cancer cell lines. For instance, it has demonstrated activity in inhibiting the growth of breast cancer (MCF-7) and squamous cell carcinoma cells.
Case Study: Anticancer Activity
A study conducted on the effects of 3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine on human cancer cell lines revealed promising results:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 | 12.5 | Moderate Inhibition |
| SCC25 | 10.0 | Strong Inhibition |
| A549 (Lung cancer) | 15.0 | Moderate Inhibition |
These results suggest that the compound could serve as a lead in developing new anticancer therapies.
The exact mechanism of action for 3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine is still under investigation. However, it is hypothesized that the compound interacts with cellular pathways involved in proliferation and apoptosis, potentially through the inhibition of key enzymes or receptors.
Comparative Analysis
Comparative studies with other thiophene derivatives have shown that while many share similar structural features, their biological activities can vary significantly based on substituents and molecular interactions.
| Compound Name | Biological Activity |
|---|---|
| 1-(Thiophen-2-yl)prop-2-yn-1-am | Antimicrobial, moderate anticancer |
| 3-(5-(Morpholinomethyl)thiophen-3-y)prop-2-yn-1-am | Enhanced solubility, strong anticancer |
| 1-[3-(Thiophen -2 -yl)prop -2 -yne]-cyclopentan -1-one | Unique reactivity, varied activity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(5-(Morpholinomethyl)thiophen-3-yl)prop-2-yn-1-amine in a laboratory setting?
- Methodological Answer : The synthesis can be adapted from reductive amination protocols used for structurally similar amines. For example, a thiophene-3-carbaldehyde intermediate can react with morpholine-containing amines under catalytic hydrogenation (e.g., using Pd/C or NaBH₄ as a reducing agent). Reaction optimization should focus on temperature (40–60°C), solvent polarity (e.g., THF or MeOH), and stoichiometric ratios to minimize side products like imine intermediates. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yield .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is critical for confirming the presence of the morpholine ring (δ 2.4–3.7 ppm for N–CH₂ groups), thiophene protons (δ 6.8–7.3 ppm), and propargylamine signals (δ 1.9–2.1 ppm). High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) assesses purity (>95%). Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₅N₂OS: 247.0904) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer : The compound’s topological polar surface area (≈52.7 Ų, calculated using software like MarvinSketch) suggests moderate solubility in polar aprotic solvents (e.g., DMSO). Stability studies under varying pH (2–12) and temperature (4–40°C) should be conducted via accelerated degradation assays. Hydrolysis of the propargylamine group is a potential degradation pathway, monitored via LC-MS .
Advanced Research Questions
Q. How does the morpholine moiety influence the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profile?
- Methodological Answer : The morpholine ring enhances bioavailability by increasing water solubility (via hydrogen bonding) and reducing plasma protein binding. In vitro PK assays (e.g., Caco-2 cell permeability) and hepatic microsome stability tests (using rat/human liver fractions) quantify metabolic stability. For PD profiling, receptor-binding assays (e.g., radioligand displacement) and enzyme inhibition studies (e.g., kinase panels) identify molecular targets .
Q. What strategies are effective for resolving contradictions in biological activity data across in vitro and in vivo models?
- Methodological Answer : Discrepancies may arise from differences in metabolic activation (e.g., cytochrome P450-mediated transformations). Cross-validate findings using:
- Metabolite ID : LC-HRMS to identify active/inactive metabolites.
- Species-specific assays : Compare murine vs. human hepatocyte metabolism.
- Dose-response modeling : Establish EC₅₀/IC₅₀ correlations between cell-based and animal models .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against homology models of target proteins (e.g., GPCRs or kinases) identifies binding poses. Key interactions include:
- Hydrogen bonding : Morpholine oxygen with Asp/Glu residues.
- π-π stacking : Thiophene ring with aromatic side chains.
- Van der Waals interactions : Propargyl group with hydrophobic pockets.
Q. What synthetic modifications can enhance selectivity for specific biological targets?
- Methodological Answer : Introduce substituents to the thiophene ring (e.g., halogens at C4 for steric bulk) or replace the propargylamine with azide/alkyne groups for click chemistry applications. Structure-activity relationship (SAR) studies should include:
- Analog synthesis : Focus on morpholine ring size (e.g., piperidine vs. thiomorpholine derivatives).
- Biological screening : Use high-throughput kinase inhibition assays to identify selectivity shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
